molecular formula C11H14ClNO3 B13647470 6-carboxy-4,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-ium chloride

6-carboxy-4,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-ium chloride

Cat. No.: B13647470
M. Wt: 243.68 g/mol
InChI Key: OLNPMTKYOYETPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-carboxy-4,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-ium chloride is an organic compound belonging to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-carboxy-4,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-ium chloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both benzene and oxazine moieties. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-carboxy-4,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-ium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-carboxy-4,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-ium chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-carboxy-4,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-ium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-(Methoxycarbonyl)-4,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-ium iodide: This compound has a similar structure but with a methoxycarbonyl group instead of a carboxyl group.

    6-(2,4-Diamino-6-ethylpyrimidin-5-yl)-4-(3-methoxypropyl)-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-ium chloride: Another similar compound with different substituents on the benzoxazine ring.

Uniqueness

6-carboxy-4,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-4-ium chloride is unique due to its specific structural features, such as the carboxyl group and the chloride ion. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

4,4-dimethyl-2,3-dihydro-1,4-benzoxazin-4-ium-6-carboxylic acid;chloride

InChI

InChI=1S/C11H13NO3.ClH/c1-12(2)5-6-15-10-4-3-8(11(13)14)7-9(10)12;/h3-4,7H,5-6H2,1-2H3;1H

InChI Key

OLNPMTKYOYETPN-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCOC2=C1C=C(C=C2)C(=O)O)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.